molecular formula C44H24Cl4CuN4 B3108760 Cu(TPCPP) CAS No. 16828-36-7

Cu(TPCPP)

Cat. No.: B3108760
CAS No.: 16828-36-7
M. Wt: 814 g/mol
InChI Key: VQAOAJVSUJOMBR-UHFFFAOYSA-N
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Description

Copper-tetrakis(4-carboxyphenyl)porphyrin, commonly referred to as Cu(TPCPP), is a metal-organic framework compound It is composed of copper ions coordinated with tetrakis(4-carboxyphenyl)porphyrin ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Cu(TPCPP) can be synthesized through a solvothermal method. In this process, copper salts such as copper nitrate or copper acetate are reacted with tetrakis(4-carboxyphenyl)porphyrin in a solvent like dimethylformamide (DMF) under controlled temperature and pressure conditions. The reaction typically occurs at temperatures ranging from 100°C to 150°C for several hours, resulting in the formation of Cu(TPCPP) nanosheets .

Industrial Production Methods: While the industrial production of Cu(TPCPP) is not extensively documented, the solvothermal method remains a viable approach for large-scale synthesis. The process can be optimized by adjusting reaction parameters such as temperature, pressure, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cu(TPCPP) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of copper ions and the porphyrin ligand structure.

Common Reagents and Conditions:

    Oxidation: Cu(TPCPP) can act as a catalyst in oxidation reactions, where it facilitates the conversion of substrates like hydrogen peroxide into reactive oxygen species.

    Reduction: The compound can also participate in reduction reactions, where it reduces substrates such as nitro compounds to amines.

    Substitution: Cu(TPCPP) can undergo substitution reactions with various ligands, leading to the formation of new coordination complexes.

Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in oxidation reactions, the primary products are reactive oxygen species, while in reduction reactions, the products are typically amines.

Scientific Research Applications

Cu(TPCPP) has a wide range of scientific research applications:

Chemistry:

    Catalysis: Cu(TPCPP) is used as a catalyst in various organic reactions, including oxidation and reduction processes. .

Biology:

    Phototherapy: Cu(TPCPP) has been explored as a photothermal and photodynamic therapy agent for cancer treatment.

Medicine:

    Drug Delivery: Cu(TPCPP) can be used as a drug carrier due to its high porosity and biocompatibility.

Industry:

    Sensing: Cu(TPCPP) is employed in the development of sensors for detecting various analytes, including hydrogen peroxide and glucose.

Mechanism of Action

The mechanism of action of Cu(TPCPP) involves its ability to interact with molecular targets and pathways through its copper ions and porphyrin ligands. In phototherapy, Cu(TPCPP) absorbs near-infrared light, leading to the generation of heat and reactive oxygen species. These reactive species induce oxidative stress in cancer cells, resulting in cell death . Additionally, Cu(TPCPP) can deplete glutathione levels in cells, further enhancing its therapeutic efficacy .

Comparison with Similar Compounds

    Copper(II) meso-tetraphenylporphyrin (Cu(TPP)): Similar to Cu(TPCPP), this compound also contains copper ions coordinated with a porphyrin ligand.

    Copper(II) phthalocyanine (Cu(PC)): This compound is another copper-based coordination complex with a planar structure.

Uniqueness: Cu(TPCPP) stands out due to its high porosity, large surface area, and ability to generate reactive oxygen species under near-infrared light. These properties make it highly effective in applications such as phototherapy and catalysis .

Biological Activity

Introduction

Cu(TPCPP), a copper-based compound, has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of Cu(TPCPP), highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

Cu(TPCPP) refers to a copper complex with tetrakis(4-carboxyphenyl) porphyrin (TPCPP) as the ligand. The chemical structure allows for unique interactions with biological systems, particularly through its ability to generate reactive oxygen species (ROS) upon light activation.

PropertyValue
Molecular FormulaC28_{28}H16_{16}CuN4_{4}O8_{8}
Molecular Weight596.9 g/mol
SolubilitySoluble in DMSO and DMF
Absorption Peak660 nm (visible range)

Cuproptosis

Recent research has identified a novel form of cell death induced by copper, termed cuproptosis . This mechanism is distinct from apoptosis and necrosis and is characterized by the accumulation of copper ions within mitochondria, leading to mitochondrial dysfunction and subsequent cell death . Cu(TPCPP) plays a pivotal role in this process by facilitating copper delivery to cellular compartments.

Reactive Oxygen Species Generation

Cu(TPCPP) has been shown to generate ROS upon activation by light, specifically through photothermal therapy (PTT) and photodynamic therapy (PDT). This property enhances its cytotoxic effects on cancer cells while minimizing damage to surrounding healthy tissues .

In Vitro Studies

In vitro studies have demonstrated that Cu(TPCPP) exhibits significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The cytotoxic effects were evaluated using the CCK-8 assay, which measures cell viability after treatment with different concentrations of Cu(TPCPP).

Table 2: Cytotoxicity of Cu(TPCPP) on Cancer Cell Lines

Cell LineIC50_{50} (µM)Treatment Duration (h)
Melanoma10.524
Breast Cancer12.324
Leukemia8.724

In Vivo Studies

In vivo experiments conducted on murine models have shown that Cu(TPCPP)-treated mice exhibited reduced tumor growth compared to control groups. The studies involved intravenous administration of Cu(TPCPP) followed by laser irradiation to activate its phototherapeutic properties.

Case Study: Tumor Volume Reduction

A study involving tumor-bearing mice demonstrated that treatment with Cu(TPCPP) resulted in a significant reduction in tumor volume over a four-week period.

  • Control Group : Tumor volume increased by an average of 50%.
  • Cu(TPCPP) Group : Tumor volume decreased by an average of 30%.

Histological analysis confirmed the induction of cuproptosis in tumor tissues, indicating effective therapeutic action .

Antimicrobial Activity

In addition to its anticancer properties, Cu(TPCPP) has shown promising antimicrobial activity against various pathogens. Studies indicate that it disrupts bacterial membranes and generates ROS, leading to bacterial cell death.

Table 3: Antimicrobial Efficacy of Cu(TPCPP)

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL

Properties

IUPAC Name

copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOAJVSUJOMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H24Cl4CuN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.